molecular formula C33H36N6O2 B11438731 8-[(4-benzhydrylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione

8-[(4-benzhydrylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11438731
M. Wt: 548.7 g/mol
InChI Key: HLDMUPSRUFJEHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-[(4-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound with potential applications in medicinal chemistry. It is characterized by the presence of a piperazine ring, a purine core, and various substituents that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-[(4-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of 1-(diphenylmethyl)piperazine with appropriate alkylating agents to introduce the desired substituents . The reaction conditions typically include the use of solvents like acetonitrile and catalysts such as potassium ferricyanide for oxidation reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

8-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-[(4-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinones and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

8-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-[(4-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-[(4-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as acetylcholinesterase. It acts as an inhibitor by binding to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is particularly relevant in the context of neurodegenerative diseases where cholinergic deficiency is a hallmark.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-[(4-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione is unique due to its complex structure, which combines a purine core with a piperazine ring and multiple substituents. This structural complexity contributes to its specific biological activity and potential therapeutic applications.

Properties

Molecular Formula

C33H36N6O2

Molecular Weight

548.7 g/mol

IUPAC Name

8-[(4-benzhydrylpiperazin-1-yl)methyl]-1,3-dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione

InChI

InChI=1S/C33H36N6O2/c1-24-14-16-25(17-15-24)22-39-28(34-31-30(39)32(40)36(3)33(41)35(31)2)23-37-18-20-38(21-19-37)29(26-10-6-4-7-11-26)27-12-8-5-9-13-27/h4-17,29H,18-23H2,1-3H3

InChI Key

HLDMUPSRUFJEHV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=NC3=C2C(=O)N(C(=O)N3C)C)CN4CCN(CC4)C(C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.